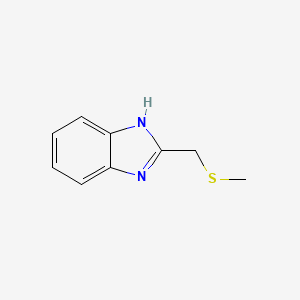
2-(methylsulfanylmethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanylmethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative, which is a class of organic compounds that are widely used in medicinal chemistry due to their diverse biological activities.
Applications De Recherche Scientifique
2-(Methylsulfanylmethyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in medicinal chemistry, where it has shown promising results as an anticancer agent. Several studies have reported that this compound exhibits potent antiproliferative activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of 2-(methylsulfanylmethyl)-1H-benzimidazole is not fully understood; however, several studies have suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The compound has also been reported to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(methylsulfanylmethyl)-1H-benzimidazole have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound exhibits low toxicity towards normal cells, making it a potentially safe anticancer agent. In vivo studies have shown that the compound exhibits significant antitumor activity in animal models, indicating its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(methylsulfanylmethyl)-1H-benzimidazole is its high yield and purity, which makes it suitable for various research applications. The compound is also relatively stable, making it easy to handle and store. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(methylsulfanylmethyl)-1H-benzimidazole. One of the most promising directions is the development of new anticancer therapies based on this compound. Further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. Additionally, studies are needed to optimize the synthesis method and to improve the solubility of the compound in water.
Méthodes De Synthèse
The synthesis of 2-(methylsulfanylmethyl)-1H-benzimidazole involves the reaction of 2-mercaptobenzimidazole with formaldehyde in the presence of a catalyst. This reaction leads to the formation of the desired compound with high yield and purity. The synthesis method has been optimized to obtain the compound in large quantities, making it suitable for various research applications.
Propriétés
IUPAC Name |
2-(methylsulfanylmethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-12-6-9-10-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBACAMAWTADQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

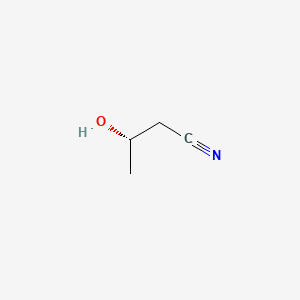
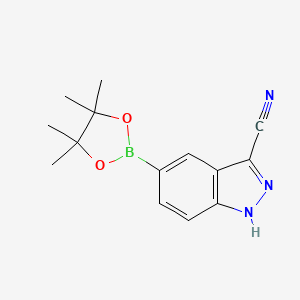
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2593288.png)
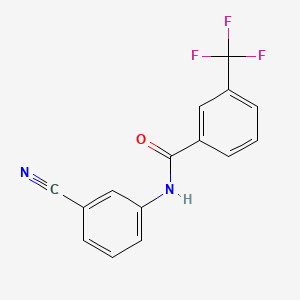
![N-(4-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2593291.png)


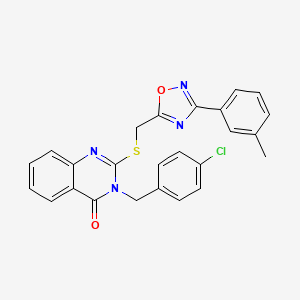
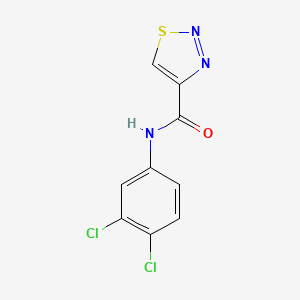
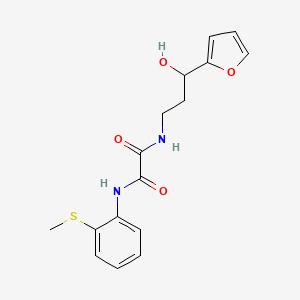
![3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B2593302.png)
![(S)-3-(tert-Butyl)-4-(2,3,5,6-tetrahydrobenzo[1,2-b:5,4-b']difuran-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593303.png)

![2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2593305.png)